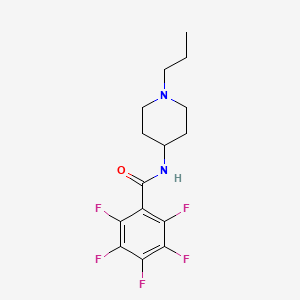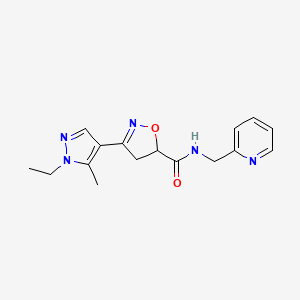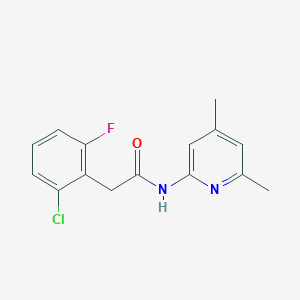
3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide
Vue d'ensemble
Description
3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide, also known as compound 1, is a small molecule with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 inhibits the activity of topoisomerase IIα and induces the expression of p53, leading to apoptosis. In neurodegenerative diseases, this compound 1 inhibits the activity of acetylcholinesterase and reduces the production of reactive oxygen species, leading to neuroprotection. In inflammation, this compound 1 inhibits the activity of NF-κB and reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 induces apoptosis, inhibits angiogenesis, and inhibits the growth and metastasis of cancer cells. In neurodegenerative diseases, this compound 1 reduces oxidative stress, inhibits acetylcholinesterase activity, and has neuroprotective effects. In inflammation, this compound 1 reduces the production of pro-inflammatory cytokines, inhibits the activity of NF-κB, and has anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 in lab experiments include its high purity, ease of synthesis, and potential applications in various scientific research areas. The limitations of using this compound 1 in lab experiments include its high cost, potential toxicity, and limited availability.
Orientations Futures
There are several potential future directions for the use of 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 in scientific research. These include the development of more efficient synthesis methods, the identification of new targets for this compound 1, and the development of new formulations for improved delivery. Additionally, further studies are needed to investigate the potential toxic effects of this compound 1 and to optimize its dosage and administration. Overall, this compound 1 shows great potential for the development of new treatments for various diseases and for advancing scientific research in multiple areas.
Applications De Recherche Scientifique
Compound 1 has potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in various diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-oxo-3,4-diphenyl-N-(pyridin-2-ylmethyl)-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c28-22(25-15-18-13-7-8-14-24-18)20-19(16-9-3-1-4-10-16)21(26-27-23(20)29)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUDLAAWSPKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4725989.png)
![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)
![4-[(4-tert-butylphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4725997.png)
![8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4726003.png)


![2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4726030.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4726037.png)
![2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B4726044.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4726052.png)

![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4726071.png)
